Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate is a synthetic organic compound characterized by its tetrahydrofuran ring substituted with a bromophenoxy group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or halohydrins under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol reacts with an appropriate leaving group on the tetrahydrofuran ring.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the tetrahydrofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrofuran derivatives.
Oxidation: Bromophenoxy derivatives with altered oxidation states.
Hydrolysis: Tetrahydrofuran-3-ol and methanesulfonic acid.
Scientific Research Applications
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving nucleophilic substitution reactions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromophenoxy group can participate in hydrogen bonding, π-π interactions, and halogen bonding, while the methanesulfonate ester can undergo nucleophilic attack, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3S,4S)-4-(4-chlorophenoxy)tetrahydrofuran-3-yl methanesulfonate
- Rel-(3S,4S)-4-(4-fluorophenoxy)tetrahydrofuran-3-yl methanesulfonate
- Rel-(3S,4S)-4-(4-methylphenoxy)tetrahydrofuran-3-yl methanesulfonate
Uniqueness
Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs
Properties
Molecular Formula |
C11H13BrO5S |
---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
[(3S,4S)-4-(4-bromophenoxy)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C11H13BrO5S/c1-18(13,14)17-11-7-15-6-10(11)16-9-4-2-8(12)3-5-9/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1 |
InChI Key |
SMCWDARAPFHGIW-QWRGUYRKSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1COC[C@@H]1OC2=CC=C(C=C2)Br |
Canonical SMILES |
CS(=O)(=O)OC1COCC1OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.